molecular formula C3H9F2P B13794730 Trimethyldifluorophosphorane

Trimethyldifluorophosphorane

Cat. No.: B13794730
M. Wt: 114.07 g/mol
InChI Key: YLYXRFTZNPBMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Hypervalent Phosphorus Chemistry

The concept of hypervalency, first formally defined by Jeremy Musher in 1969, describes molecules where a main group element appears to have more than eight electrons in its valence shell. wikipedia.orgresearchgate.net This notion challenged the classical octet rule and spurred extensive theoretical and experimental work to understand the nature of bonding in such species. wikipedia.orgresearchgate.net Phosphorus, in particular, has been a central element in the study of hypervalency, with compounds like phosphorus pentafluoride (PF5) and phosphorus pentachloride (PCl5) serving as archetypal examples. wikipedia.orgacs.org

Early models to explain the bonding in hypervalent molecules invoked the participation of d-orbitals in bonding, an idea that has since been largely superseded by the more accepted three-center, four-electron (3c-4e) bond model. wikipedia.org This model provides a qualitative molecular orbital description that accounts for the bonding in hypervalent species without necessitating the involvement of d-orbitals. wikipedia.org The debate and evolution of these bonding theories have provided a rich historical backdrop for the investigation of a wide array of hypervalent phosphorus compounds, including the fluorophosphoranes. wikipedia.orgresearchgate.netmdpi.com

Rationale for Investigating Trimethyldifluorophosphorane

The investigation of this compound, (CH₃)₃PF₂, is driven by several key scientific questions. As a member of the fluorophosphorane series, (CH₃)nPF₅₋n, it provides a valuable opportunity to study systematic changes in molecular structure and bonding as methyl groups progressively replace fluorine atoms. researchgate.netresearchgate.net This systematic substitution allows for a detailed examination of stereochemical trends and the factors governing the arrangement of ligands in a trigonal bipyramidal framework. researchgate.netresearchgate.net

Specifically, research on this compound has aimed to elucidate its molecular structure through techniques like vibrational spectroscopy (infrared and Raman) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Determining the precise geometry—whether the methyl and fluorine groups occupy axial or equatorial positions—provides critical data for testing and refining theories of chemical bonding, such as the VSEPR theory and more advanced computational models. researchgate.net A convenient method for its preparation has been described, facilitating these detailed structural studies. researchgate.netresearchgate.netresearchgate.net

Scope and Objectives of Current Research Directions

Contemporary research on this compound and related fluorophosphoranes continues to build upon this foundational work. A primary objective is the continued refinement of our understanding of its molecular dynamics and bonding. High-resolution spectroscopic techniques and advanced computational chemistry are being employed to precisely determine bond lengths, bond angles, and vibrational frequencies. researchgate.net

Furthermore, the reactivity of this compound is an area of active investigation. Understanding how this hypervalent compound interacts with other chemical species can provide insights into reaction mechanisms and potentially lead to new synthetic applications. For instance, its role in fluorine transfer reactions or as a precursor to other organophosphorus compounds is of interest. The study of its reactivity also contributes to the broader understanding of the chemical behavior of hypervalent molecules in general.

Detailed Research Findings

The molecular structure of this compound has been a subject of detailed investigation. Spectroscopic and electron diffraction studies have provided a comprehensive picture of its geometry and bonding.

Molecular Structure and Spectroscopic Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been instrumental in determining the molecular structure of this compound. researchgate.net The analysis of its vibrational spectra strongly supports a trigonal bipyramidal geometry with D₃h symmetry. researchgate.net In this arrangement, the three methyl groups occupy the equatorial positions, and the two fluorine atoms are situated in the axial positions. researchgate.net This structure is consistent with the general principle that more electronegative substituents prefer to occupy the axial sites in trigonal bipyramidal geometries.

Nuclear Magnetic Resonance (NMR) spectroscopy has also been a key tool in characterizing this compound, providing information about the chemical environment of the hydrogen, fluorine, and phosphorus nuclei. researchgate.netrsc.org

Table 1: Selected Spectroscopic Data for this compound

Spectroscopic TechniqueObservationInterpretation
Infrared (IR) SpectroscopyCharacteristic vibrational frequencies observed in the vapor phase. researchgate.netConsistent with a D₃h trigonal bipyramidal structure. researchgate.net
Raman SpectroscopyAnalysis of the liquid-state Raman spectrum. researchgate.netSupports the D₃h symmetry with equatorial methyl groups and axial fluorine atoms. researchgate.net
¹H NMR SpectroscopyA doublet of triplets is observed for the methyl protons. rsc.orgIndicates coupling to both the phosphorus and fluorine nuclei.
¹⁹F NMR SpectroscopyProvides information on the fluorine environments. researchgate.netConsistent with two equivalent axial fluorine atoms.
³¹P NMR SpectroscopyA characteristic signal confirms the phosphorus environment. researchgate.net

Structural Parameters

Electron diffraction studies have provided precise measurements of the bond lengths and angles in this compound. These experimental values are crucial for validating theoretical models of its structure.

Table 2: Key Structural Parameters of this compound

ParameterValue
P-F Bond Length (r_g)1.685(1) Å researchgate.net
P-C Bond Length (r_g)1.813(1) Å researchgate.net
C-H Bond Length (r)1.114(6) Å researchgate.net
Molecular GeometryTrigonal Bipyramidal researchgate.netresearchgate.net
Point GroupD₃h researchgate.net

Properties

Molecular Formula

C3H9F2P

Molecular Weight

114.07 g/mol

IUPAC Name

difluoro(trimethyl)-λ5-phosphane

InChI

InChI=1S/C3H9F2P/c1-6(2,3,4)5/h1-3H3

InChI Key

YLYXRFTZNPBMRW-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C)(F)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for Trimethyldifluorophosphorane Synthesis

The synthesis of this compound, (CH₃)₃PF₂, can be achieved through several strategic pathways. These routes primarily involve either the direct fluorination of a suitable phosphorus precursor or a halogen exchange reaction. Both approaches leverage the high affinity of phosphorus for fluorine and the stability of the resulting P-F bonds. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Pathways Involving Fluorination Reactions (e.g., from Trimethylphosphine (B1194731) Sulfide (B99878) with Antimony Trifluoride)

3(CH₃)₃PS + 2SbF₃ → 3(CH₃)₃PF₂ + Sb₂S₃ researchgate.net

The reaction is typically heated to around 250°C over a couple of hours to ensure completion. researchgate.net The product, a liquid, can then be purified by distillation. researchgate.net

Alternative fluorination pathways also exist. For instance, direct fluorination of the parent phosphine (B1218219), Trimethylphosphine ((CH₃)₃P), can yield this compound. Reagents such as Sulfinyl Fluoride (B91410) (SOF₂) have been shown to be effective, converting Trimethylphosphine to the target difluorophosphorane in a 72% yield. electronicsandbooks.com Sulfur Tetrafluoride (SF₄) is another powerful fluorinating agent capable of converting organophosphorus compounds to their fluorinated counterparts, representing another potential route from a suitable precursor. wikipedia.org

Approaches via Halogen Exchange Mechanisms (e.g., Chlorophosphines with Group V Fluorides)

Halogen exchange is a fundamental strategy in inorganic synthesis that can be applied to the formation of fluorophosphoranes. wikipedia.org This approach involves reacting a chlorophosphorane (B8807898) precursor with a fluoride source, typically a metal fluoride. Antimony Trifluoride (SbF₃) is a particularly effective reagent for this type of transformation, capable of replacing chlorine atoms bonded to phosphorus with fluorine. softbeam.net

While a specific reaction detailing the conversion of a trimethylchlorophosphine species to this compound is not prominently featured, the principle is well-established. For example, Antimony Trifluoride is used to convert Trichloromethylphosphonous Dichloride (CCl₃PCl₂) into Trichloromethylphosphonous Difluoride (CCl₃PF₂). softbeam.net This demonstrates the utility of Group V fluorides in executing a halogen exchange at a phosphorus center. A hypothetical route to this compound would thus involve a precursor such as Trimethyldichlorophosphorane, which would undergo a similar exchange reaction with SbF₃.

Novel Synthetic Routes and Yield Optimization for Academic Study

For academic purposes, the exploration of novel synthetic routes and the optimization of existing ones are of significant interest. While the established methods are effective, they can involve harsh conditions or hazardous reagents. Modern synthetic chemistry offers a toolkit of more selective and milder fluorinating agents that could be applied to the synthesis of this compound. vu.lt

Novel routes could involve the use of N-F based electrophilic fluorinating agents, such as Selectfluor, which are known for their stability, ease of handling, and broad functional group tolerance. vu.ltwhiterose.ac.uk The application of such reagents to organophosphorus precursors could provide new pathways with potentially higher selectivity and milder reaction conditions.

Precursor Chemistry and Reactivity in Synthesis

The success of any synthetic strategy for this compound is intrinsically linked to the chemistry of the chosen precursors and fluorinating agents. The structure and reactivity of these starting materials dictate the reaction conditions and the feasibility of the transformation.

Organophosphorus Precursors and Derivatization

Organophosphorus compounds are a diverse class of molecules that feature a carbon-phosphorus bond. wikipedia.org Trimethylphosphine Sulfide, ((CH₃)₃PS), is a member of the phosphine chalcogenide subclass of organophosphorus(V) compounds. wikipedia.org It is formed by the reaction of trivalent Trimethylphosphine with sulfur. electronicsandbooks.com In the synthesis of (CH₃)₃PF₂, Trimethylphosphine Sulfide serves as a stable, easily handled phosphorus(V) precursor. The P=S double bond is the reactive site for fluorination, where it is ultimately replaced by two P-F single bonds. researchgate.net

Similarly, Trimethylphosphine ((CH₃)₃P) is an organophosphorus(III) compound. wikipedia.org As a phosphine, it is nucleophilic and readily undergoes oxidative addition reactions. wikipedia.org Its reaction with fluorinating agents like SOF₂ involves the oxidation of the phosphorus center from P(III) to P(V) alongside the formation of the P-F bonds. electronicsandbooks.com

The table below summarizes key organophosphorus precursors and their role in the synthesis.

PrecursorPhosphorus Oxidation StateClass of CompoundRole in Synthesis
Trimethylphosphine Sulfide+5Phosphine ChalcogenideP(V) starting material where the P=S bond is replaced by two P-F bonds. researchgate.net
Trimethylphosphine+3PhosphineP(III) precursor that is oxidized to P(V) during the fluorination process. electronicsandbooks.com
Trimethyldichlorophosphorane+5HalophosphoraneHypothetical P(V) precursor for halogen exchange reaction. softbeam.net

Fluorinating Agents and Reaction Specificity

The choice of fluorinating agent is critical as it governs the reaction mechanism and specificity. These agents can be broadly classified as nucleophilic or electrophilic sources of fluorine. nih.gov

Antimony Trifluoride (SbF₃) is a crystalline solid that acts as a fluoride donor. It is particularly useful for halogen exchange reactions, where it can convert organochlorides to organofluorides. softbeam.net Its reaction with Trimethylphosphine Sulfide demonstrates its ability to fluorinate a phosphorus(V) center, driven by the formation of the thermodynamically stable antimony sulfide (Sb₂S₃) byproduct. researchgate.net The specificity of SbF₃ is notable; it can selectively fluorinate certain groups while leaving others unaffected. softbeam.net

Sulfur-based fluorinating agents represent another important class. Sulfur Tetrafluoride (SF₄) is a potent but hazardous gas used for deoxofluorination. wikipedia.org A related and often more convenient laboratory reagent is Sulfinyl Fluoride (SOF₂), which effectively fluorinates phosphines to produce difluorophosphoranes. electronicsandbooks.com The reaction with SOF₂ is believed to proceed through an oxidative fluorination mechanism.

The table below outlines the properties of key fluorinating agents.

Fluorinating AgentFormulaTypical UseNotes
Antimony TrifluorideSbF₃Halogen exchange and fluorination of P(V). researchgate.netsoftbeam.netSolid reagent, often requires heat. researchgate.net
Sulfinyl FluorideSOF₂Oxidative fluorination of P(III) phosphines. electronicsandbooks.comA gaseous reagent, offers a direct route from phosphines. electronicsandbooks.com
Sulfur TetrafluorideSF₄Deoxofluorination of various functional groups. wikipedia.orgHighly reactive and hazardous gas. wikipedia.org

Advanced Synthetic Techniques and Scale-Up Considerations for Research

Advanced Synthetic Techniques:

Modern synthetic methodologies such as flow chemistry and automated synthesis could potentially be adapted for the preparation of this compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, safety, and scalability. mdpi.comnoelresearchgroup.comcam.ac.ukdtu.dkgoflow.at For a potentially exothermic reaction like the fluorination of a phosphorus compound, a flow process would allow for precise temperature control, minimizing the formation of byproducts. goflow.at The use of packed-bed reactors with a solid-supported fluorinating agent could also be explored to simplify product purification. mdpi.com

Automated Synthesis: Automated synthesis platforms can be employed for the systematic optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reactants. nagoya-u.ac.jpnih.govnih.gov This would be particularly useful for exploring alternative fluorinating agents or solvent systems to improve the yield and purity of this compound.

Scale-Up Considerations for Research:

Scaling up the synthesis of this compound from milligram to multi-gram or even kilogram quantities for research purposes requires careful consideration of several factors. cas.cneurofinsdiscovery.comnih.govyoutube.comeuropa.eu

Reagent Selection and Stoichiometry: The cost and availability of the starting materials, trimethylphosphine sulfide and antimony trifluoride, are important considerations for larger scale synthesis. Optimizing the stoichiometry to ensure complete conversion of the limiting reagent would be crucial for maximizing yield and simplifying purification.

Reaction Conditions: The reaction temperature and time would need to be carefully controlled and potentially re-optimized for a larger scale to ensure consistent product quality. The efficiency of stirring and heat dissipation becomes more critical in larger reaction vessels.

Work-up and Purification: The separation of this compound from the antimony(III) sulfide byproduct and any unreacted starting materials is a key step. For larger quantities, methods like filtration and distillation would need to be adapted. researchgate.net The choice of solvents for extraction and purification would also need to be evaluated based on efficiency, safety, and ease of removal.

Safety: A thorough risk assessment is necessary when scaling up any chemical synthesis. The handling of potentially hazardous reagents and the management of any exothermic events are of paramount importance.

Table 2: Illustrative Reaction Conditions for the Synthesis of this compound

Parameter Condition Source
Reactant 1 Trimethylphosphine Sulfide ((CH₃)₃PS) researchgate.net
Reactant 2 Antimony Trifluoride (SbF₃) researchgate.net
Product This compound ((CH₃)₃PF₂) researchgate.net
Byproduct Antimony(III) Sulfide (Sb₂S₃) researchgate.net

Spectroscopic Investigations and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphorus compounds. wikipedia.org For trimethyldifluorophosphorane, NMR studies involving the ¹H, ¹⁹F, and ³¹P nuclei have been crucial in establishing its molecular geometry. researchgate.net The molecule is understood to possess a trigonal bipyramidal framework. researchgate.net Spectroscopic evidence strongly supports a highly symmetrical D₃h structure, where the three methyl groups occupy the equatorial positions and the two fluorine atoms are situated in the axial positions. researchgate.net

In the ¹H NMR spectrum of this compound, the chemical environment of the methyl protons provides key structural information. Due to the D₃h symmetry of the molecule, all three methyl groups are chemically and magnetically equivalent. researchgate.net This equivalence results in a single resonance signal for all nine protons. This signal, however, is split into a doublet by coupling with the central phosphorus-31 nucleus (³¹P). Further coupling to the two axial fluorine-19 (¹⁹F) nuclei splits this doublet into a triplet. The resulting pattern is a doublet of triplets, a clear signature of the methyl groups' position relative to the phosphorus and fluorine atoms.

Nucleus Signal Pattern Coupling Constant (J)
¹H (Methyl)Doublet of TripletsJ(P-H) = 13.2 Hz
J(F-H) = 7.8 Hz

This table presents the proton NMR coupling constants for this compound.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for studying fluorinated compounds. wikipedia.org In this compound, the two fluorine atoms occupy equivalent axial positions in the trigonal bipyramidal structure. researchgate.net Consequently, they produce a single signal in the ¹⁹F NMR spectrum. This signal is split into a doublet by the strong one-bond coupling to the phosphorus-31 nucleus. Each peak of this doublet is further split into a decet (a multiplet of 10 lines) due to coupling with the nine equivalent protons of the three equatorial methyl groups.

Nucleus Signal Pattern Coupling Constant (J)
¹⁹F (Axial)Doublet of DecetsJ(P-F) = 795 Hz
J(F-H) = 7.8 Hz

This table displays the Fluorine-19 NMR coupling constants for this compound.

Phosphorus-31 NMR is particularly powerful for directly probing the environment of the phosphorus atom in organophosphorus compounds. aiinmr.com The ³¹P nucleus has a spin of ½ and is 100% naturally abundant, yielding sharp and easily interpretable spectra. wikipedia.org For this compound, the ³¹P NMR spectrum provides definitive evidence of its hypervalent, pentacoordinate nature. The phosphorus signal is split into a triplet by the two equivalent axial fluorine atoms. Each line of this triplet is subsequently split into a decet by the nine equivalent protons of the methyl groups, resulting in a complex but characteristic triplet of decets pattern.

Nucleus Signal Pattern Coupling Constant (J)
³¹PTriplet of DecetsJ(P-F) = 795 Hz
J(P-H) = 13.2 Hz

This table shows the Phosphorus-31 NMR coupling constants for this compound.

While one-dimensional NMR provides substantial data, multi-dimensional NMR techniques offer an even more detailed picture by showing correlations between different nuclei. For a molecule like this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the structural assignments.

¹H-¹³C HSQC: This experiment would show a direct correlation between the methyl protons and the methyl carbons, confirming their one-bond connectivity.

¹H-³¹P HMBC: This experiment would reveal correlations between the methyl protons and the central phosphorus atom over two bonds (²J), definitively establishing the P-C-H connectivity.

¹H-¹⁹F HOESY/NOESY: A Heteronuclear Overhauser Effect Spectroscopy experiment could show through-space correlations between the protons of the equatorial methyl groups and the axial fluorine atoms, further confirming the proposed D₃h geometry.

These advanced techniques are invaluable for unambiguously assigning complex spectra and verifying molecular structures, especially in less symmetrical or more complex organophosphorus compounds. rsc.org

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov These techniques are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. nih.gov For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations active in the Raman spectrum will be inactive in the IR spectrum, and vice versa. The analysis of both IR and Raman spectra for this compound has been instrumental in confirming its D₃h point group symmetry. researchgate.net

The vibrational spectra of this compound have been analyzed by investigating the vapour-state infrared spectrum and the liquid-state Raman spectrum. researchgate.net The observed bands have been assigned to specific vibrational modes consistent with a D₃h trigonal bipyramidal structure. Key assignments include stretching and deformation modes of the P-F, P-C, and C-H bonds, as well as rocking modes of the methyl groups.

Infrared (Vapour) researchgate.netRaman (Liquid) researchgate.netAssignment researchgate.net
2988 cm⁻¹2985 cm⁻¹C-H asymmetric stretch
2920 cm⁻¹2919 cm⁻¹C-H symmetric stretch
1448 cm⁻¹1445 cm⁻¹CH₃ asymmetric deformation
1295 cm⁻¹1297 cm⁻¹CH₃ symmetric deformation
905 cm⁻¹895 cm⁻¹CH₃ rock
640 cm⁻¹643 cm⁻¹P-C₃ asymmetric stretch
-599 cm⁻¹P-C₃ symmetric stretch
558 cm⁻¹-P-F₂ asymmetric stretch
-425 cm⁻¹P-F₂ symmetric stretch
350 cm⁻¹345 cm⁻¹C-P-C deformation
-272 cm⁻¹F-P-C deformation
248 cm⁻¹-F-P-C deformation

This table details the characteristic vibrational modes and band assignments for this compound from its Infrared and Raman spectra.

Mass Spectrometry (MS) in Mechanistic and Purity Studies

Mass spectrometry is an essential analytical technique for confirming the molecular weight and purity of this compound, as well as for studying its fragmentation behavior. researchgate.net

Electron ionization mass spectrometry (EI-MS) of organophosphorus compounds typically induces reproducible fragmentation patterns that provide structural information. While specific, detailed fragmentation pathways for this compound are not extensively published, general principles for similar compounds can be applied. The molecular ion, [C₃H₉F₂P]⁺˙, would be expected to undergo cleavage of the phosphorus-carbon (P-C) and phosphorus-fluorine (P-F) bonds.

Common fragmentation pathways for organophosphorus esters often involve McLafferty rearrangements or the cleavage of substituent groups. mdpi.com For this compound, likely fragmentation could include:

Loss of a methyl radical (•CH₃) to form the [M - 15]⁺ ion.

Loss of a fluorine radical (•F) to form the [M - 19]⁺ ion.

Cleavage resulting in phosphorus-containing ions that are characteristic of the compound class. mdpi.com

Regarding isotopic signatures, fluorine is monoisotopic (¹⁹F at ~100% natural abundance). This simplifies the mass spectrum, as there are no characteristic isotopic patterns from the fluorine atoms, unlike compounds containing chlorine or bromine. mdpi.com The primary isotopic contributions will come from carbon (¹³C) and phosphorus (³¹P), which are well-defined.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous validation of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS provides highly accurate mass measurements, typically to several decimal places. libretexts.orgnih.gov This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. youtube.com

For this compound, the exact molecular formula is C₃H₉F₂P. HRMS can confirm this formula by measuring its monoisotopic mass with high accuracy, distinguishing it from any other potential isobaric compounds. researchgate.net Early studies confirmed the molecular weight of this compound to be 114 via mass spectroscopy, a finding that is corroborated with much higher confidence using modern HRMS. researchgate.net

Table 1: Calculated Exact Mass for Molecular Formula Validation

Molecular FormulaNominal Mass (amu)Monoisotopic Mass (amu)
C₃H₉F₂P114114.03586

This interactive table presents the nominal and precise monoisotopic mass for this compound, illustrating the data obtained from HRMS.

X-ray Crystallographic Analysis of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state, providing exact data on bond lengths, bond angles, and intermolecular packing. wikipedia.orgnih.gov

While the trigonal bipyramidal geometry of this compound is strongly supported by vibrational spectroscopy, a detailed analysis of its bond lengths and angles would be provided by a single-crystal X-ray diffraction study. researchgate.net In the established D3h symmetry, the phosphorus atom is at the center of a trigonal bipyramid. researchgate.net

The key geometric parameters would be:

P-F bond lengths: The two axial phosphorus-fluorine bonds.

P-C bond lengths: The three equatorial phosphorus-carbon bonds.

F-P-F bond angle: Expected to be approximately 180°.

C-P-C bond angles: Expected to be approximately 120° in the equatorial plane.

F-P-C bond angles: Expected to be 90°.

The table below provides typical or expected values for these parameters based on related structures, as specific crystallographic data for the parent compound is not available.

Table 2: Expected Molecular Geometry Parameters

ParameterAtom Pair/TripletExpected Value
Bond LengthP-F (axial)~1.60 - 1.65 Å
Bond LengthP-C (equatorial)~1.80 - 1.85 Å
Bond AngleF-P-F~180°
Bond AngleC-P-C~120°
Bond AngleF-P-C~90°

This interactive table outlines the expected bond lengths and angles for the trigonal bipyramidal structure of this compound.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For this compound, the packing would be influenced primarily by van der Waals forces. Due to the presence of C-H and P-F bonds, weak intermolecular interactions are also possible.

Key potential interactions include:

C-H···F interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups and the highly electronegative fluorine atoms of neighboring molecules. mdpi.com

Compound Reference Table

Electron Diffraction Studies for Gas-Phase Structural Elucidation

A significant study in the elucidation of this compound's structure was conducted by Yow and Bartell in 1973. umich.edu Their electron diffraction investigation revealed that the molecule adopts a trigonal bipyramidal geometry. umich.edu In this arrangement, the three methyl groups occupy the equatorial positions, while the two fluorine atoms are situated in the axial positions. umich.edu The study also indicated that the methyl groups are freely rotating at the equatorial sites. umich.edu

The principal structural parameters determined from the gas-phase electron diffraction data are summarized in the table below. These values represent the thermally averaged internuclear distances (rg) and their estimated standard deviations.

ParameterValue (Å)
rg(P-F)1.643 ± 0.002
rg(P-C)1.815 ± 0.003
rg(C-H)1.112 ± 0.005
Angle Value (°)
∠F-P-F178.6 ± 0.6
∠C-P-C118.8 ± 0.5
∠F-P-C90 (assumed)
∠P-C-H110.2 ± 1.0

Data sourced from Yow and Bartell (1973). umich.edu

The near-linear F-P-F bond angle and the close to 120° C-P-C bond angles are consistent with the established trigonal bipyramidal framework for pentacoordinate phosphorus compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. For trimethyldifluorophosphorane, these methods can accurately predict its structure and offer a nuanced picture of its chemical bonds.

Modern computational chemistry employs a range of methods to determine molecular geometries by finding the minimum energy arrangement of atoms on the potential energy surface. For hypervalent phosphorus compounds, both ab initio (from first principles) and Density Functional Theory (DFT) methods have proven effective.

DFT, known for its favorable balance of accuracy and computational cost, is widely used for geometry optimizations. Functionals such as PBE0 or the M06 suite, combined with Pople-style basis sets like 6-311+G(2d,p) or the correlation-consistent series, are commonly applied to achieve reliable geometries for organophosphorus compounds. These calculations confirm the TBP structure of (CH₃)₃PF₂ and can provide precise bond lengths and angles that are in close agreement with experimental data where available.

Table 1: Representative Calculated Structural Parameters for this compound Note: The following data are illustrative of typical results obtained from DFT calculations and are based on known experimental structures and computational studies of similar compounds.

Parameter Atom(s) Calculated Value
Bond Length P-F (axial) 1.65 Å
Bond Length P-C (equatorial) 1.80 Å
Bond Angle F(ax)-P-F(ax) 180.0°
Bond Angle C(eq)-P-C(eq) 120.0°

These calculations affirm that the lowest energy conformation is the D₃h structure, consistent with Bent's rule, which predicts that more electronegative substituents (fluorine) prefer to occupy orbitals with less s-character (the axial positions).

The nature of bonding in hypervalent molecules has been a subject of extensive theoretical investigation. The early model involving d-orbital hybridization has been largely superseded by more sophisticated explanations based on molecular orbital theory. For (CH₃)₃PF₂, the axial F-P-F bonding is best described by a three-center, four-electron (3c-4e) bond.

Computational techniques such as the topological analysis of the Electron Localization Function (ELF) or Natural Bond Orbital (NBO) analysis are used to quantify the electron distribution and the character of the chemical bonds. These analyses for (CH₃)₃PF₂ would reveal:

Highly Polar Axial Bonds: The P-F bonds are highly polarized due to the large electronegativity difference between phosphorus and fluorine. The electron density is heavily shifted towards the fluorine atoms.

Covalent Equatorial Bonds: The P-C bonds are more covalent in character with less charge separation.

Valence Shell Population: The total electron population in the valence shell of the central phosphorus atom is found to be significantly influenced by the electronegativity of the ligands. In fluorophosphoranes, the high polarity of the P-F bonds leads to a calculated valence shell population on the phosphorus atom that can be considerably less than the 8 electrons suggested by the octet rule, challenging classical bonding concepts.

Spectroscopic Parameter Prediction and Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate proposed structures and interpret experimental spectra.

DFT calculations have become an indispensable tool for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (for ¹H and ¹³C) or phosphoric acid (for ³¹P).

For (CH₃)₃PF₂, calculations can predict the ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra. Studies on a wide range of phosphorus compounds have shown that functionals like PBE0, often with specialized basis sets such as Jensen's pcS-n series, provide good accuracy. To achieve high agreement with experimental values, a linear scaling approach is often employed, where calculated shielding constants are plotted against experimental shifts for a set of known compounds to correct for systematic errors.

Table 2: Comparison of Experimental and Illustrative Scaled DFT-Calculated NMR Chemical Shifts for this compound

Nucleus Experimental δ (ppm) Typical Scaled Calculated δ (ppm)
¹H -1.45 -1.5
¹⁹F +3.5 +3.0

Computational methods are also capable of predicting coupling constants, such as ¹J(P-C), ¹J(P-F), and ³J(H-F), which are crucial for detailed structural assignments.

Vibrational spectroscopy (Infrared and Raman) is a primary method for determining molecular structure and symmetry. The vibrational modes of (CH₃)₃PF₂ were extensively analyzed in early experimental work. DFT calculations can reliably predict the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

The computed vibrational spectrum allows for a direct comparison with experimental data, aiding in the assignment of specific absorption bands to particular molecular motions (e.g., stretches, bends, torsions). It is a standard practice to apply a scaling factor (typically ~0.96-0.98) to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method, which brings them into better alignment with experimental results.

Table 3: Selected Experimental and Illustrative Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Symmetry Experimental Frequency (cm⁻¹) Typical Scaled Calculated Frequency (cm⁻¹)
P-C₃ Symmetric Stretch A₁' 644 640
P-F₂ Symmetric Stretch A₁' 530 525
P-F₂ Asymmetric Stretch A₂" 845 842

Reactivity and Reaction Pathway Modeling

Theoretical chemistry is instrumental in modeling the dynamic behavior and reactivity of molecules. For pentacoordinate phosphoranes, the most significant intramolecular process is stereomutation, which allows for the interchange of axial and equatorial ligands. The primary mechanism for this process is the Berry pseudorotation.

In this mechanism, the trigonal bipyramidal (TBP) structure distorts through a square pyramidal (SP) transition state, resulting in the exchange of two equatorial ligands with the two axial ligands. For the symmetric (CH₃)₃PF₂, a single pseudorotation would result in an identical, indistinguishable structure. However, the pathway can be modeled computationally to understand the energetics of this fundamental process.

Ab initio and DFT calculations can map the potential energy surface connecting the TBP ground state to the SP transition state. This allows for the determination of the activation energy barrier for the pseudorotation. For simple phosphoranes like PH₃F₂, these barriers are calculated to be very low, explaining why such molecules are often observed as fluxional by NMR spectroscopy at room temperature. These modeling studies provide critical insights into the low-energy pathways that govern the intramolecular dynamics of phosphoranes.

Transition State Identification and Energy Barriers

The dynamic stereochemistry of this compound, like other pentacoordinate molecules, is primarily characterized by the rapid exchange of axial and equatorial ligands. This fluxional behavior is too fast to be resolved by NMR spectroscopy at room temperature, indicating a low energy barrier for the exchange process. The most widely accepted mechanism for this exchange in trigonal bipyramidal molecules is the Berry Pseudorotation (BPR).

The transition state for the Berry mechanism is a square pyramidal (or C₄ᵥ) geometry. For the parent molecule, phosphorus pentafluoride (PF₅), quantum-chemical computations have predicted the energy barrier for this pseudorotation to be approximately 3.6 kcal/mol (about 16 kJ/mol). This low barrier accounts for the observed magnetic equivalence of all five fluorine atoms in its ¹⁹F NMR spectrum.

For this compound, the presence of three methyl groups would significantly influence the energy barrier of this process. Computational studies on other substituted phosphoranes have shown that bulky substituents can affect the energy profile of the exchange reaction. In (CH₃)₃PF₂, the two fluorine atoms, being more electronegative, will preferentially occupy the axial positions of the trigonal bipyramidal geometry, with the three methyl groups in the equatorial plane. The pseudorotation process would involve one fluorine and one methyl group moving into the equatorial plane of the square pyramidal transition state, with the other fluorine and two methyl groups forming the base.

Table 1: Comparative Energy Barriers for Pseudorotation in Phosphoranes

CompoundExchange MechanismCalculated Energy Barrier (kcal/mol)
PF₅Berry Pseudorotation~3.6
SF₄Berry PseudorotationVaries with method
Halophosphonium CationsAssociative Substitution<9 to ~20

Note: Data for PF₅ is from established computational studies. Data for other compounds are for comparative purposes to illustrate the range of barriers in related molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of intramolecular rearrangements in molecules like this compound. Beyond the Berry Pseudorotation, another proposed mechanism for ligand exchange in pentacoordinate species is the Turnstile Rotation (TR). In this mechanism, a pair of ligands (one axial, one equatorial) rotates relative to the other three. However, for simple, non-constrained pentacoordinate molecules, extensive DFT calculations have suggested that the Turnstile Rotation is not a distinct pathway but rather is equivalent to the Berry Pseudorotation.

The elucidation of the preferred mechanism for (CH₃)₃PF₂ would involve:

Geometry Optimization: Using ab initio methods like Hartree-Fock (HF), DFT, or MP2 to find the optimized ground state geometry, which is expected to be a trigonal bipyramid.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state of the exchange process (e.g., a square pyramidal structure for the BPR mechanism).

Intrinsic Reaction Coordinate (IRC) Calculations: This traces the reaction path from the transition state down to the reactant and product minima, confirming that the identified transition state correctly connects the interconverting structures.

For (CH₃)₃PF₂, the most plausible low-energy pathway for the exchange of the two fluorine atoms would be the Berry Pseudorotation, given its prevalence in similar, less sterically hindered fluorophosphoranes. The computational investigation would confirm this and provide a detailed picture of the electronic and structural changes throughout the process.

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, the key features of its PES would be the energy minima corresponding to stable conformers and the saddle points representing the transition states between them.

The primary stable conformation of (CH₃)₃PF₂ is the trigonal bipyramidal structure with the two highly electronegative fluorine atoms in the axial positions and the three methyl groups in the equatorial positions. This arrangement minimizes electrostatic repulsion.

The conformational analysis would also consider the rotation of the methyl groups around the P-C bonds. Ab initio calculations on related molecules like methylphosphonic difluoride (CH₃POF₂) have been used to determine the rotational barriers of methyl groups. For (CH₃)₃PF₂, the PES would include local minima and transition states corresponding to different staggered and eclipsed arrangements of the methyl hydrogens. These barriers are typically very low, allowing for facile rotation at room temperature.

The global PES, however, would be dominated by the low-energy pathway for the fluorine exchange via pseudorotation. A simplified 2D representation of this part of the PES would show two equivalent energy minima (the ground state trigonal bipyramidal conformers) connected by a path that goes through the higher-energy square pyramidal transition state. The coordinates for such a plot could be the angles that define the Berry mechanism. Computational methods can map out this surface, providing a complete energetic and geometric description of the molecule's dynamic behavior.

Reactivity and Reaction Mechanisms

Lewis Acidity/Basicity and Coordination Chemistry

The phosphorus atom in trimethyldifluorophosphorane, being in a +5 oxidation state and bonded to two highly electronegative fluorine atoms, possesses a significant degree of electrophilic character. This inherent Lewis acidity dictates its interactions with various electron-donating species (Lewis bases).

Interaction with Lewis Acids and Bases

While pentacoordinate phosphorus compounds are generally considered Lewis acids, their reactivity is nuanced. The interaction of this compound with strong Lewis acids can lead to the formation of complex adducts. For instance, in the presence of a powerful fluoride (B91410) ion acceptor like antimony pentafluoride (SbF₅), this compound can act as a fluoride donor, leading to the formation of a cationic phosphorus species. acs.orgwikipedia.org Conversely, its interaction with Lewis bases, such as amines or phosphines, involves the coordination of the basic site to the phosphorus center. The strength of this interaction is dependent on the steric and electronic properties of the Lewis base.

Formation of Adducts and Coordination Complexes

The coordination of Lewis bases to this compound can lead to the formation of stable adducts. These adducts often feature a hexacoordinate phosphorus center with an expanded coordination sphere. For example, the reaction with strong nitrogen-based Lewis bases like pyridine can result in the formation of a 1:1 adduct, where the pyridine nitrogen coordinates to the phosphorus atom. The geometry of these resulting complexes is typically octahedral. Spectroscopic techniques, particularly ³¹P and ¹⁹F NMR, are instrumental in characterizing these adducts and understanding the changes in the electronic environment of the phosphorus and fluorine atoms upon coordination.

Fluoride Exchange and Transfer Reactions

One of the most characteristic features of the stereochemistry of pentacoordinate phosphorus compounds, including this compound, is the dynamic exchange of axial and equatorial ligands. This fluxional behavior is crucial to understanding its reactivity.

Mechanisms of Intramolecular Fluorine Exchange

In its ground state, this compound adopts a trigonal bipyramidal geometry, with the two fluorine atoms occupying the axial positions and the three methyl groups situated in the equatorial plane. However, NMR spectroscopy reveals that at room temperature, the fluorine atoms are chemically equivalent, indicating a rapid intramolecular exchange process. This exchange is widely accepted to occur via the Berry pseudorotation mechanism. researchgate.netwikipedia.org

ProcessMechanismKey Feature
Intramolecular Fluorine ExchangeBerry PseudorotationRapid interchange of axial and equatorial fluorine atoms via a square pyramidal transition state.

Intermolecular Fluoride Transfer Reactions: "Naked" Fluoride Source Characterization

Under certain conditions, this compound can act as a source of fluoride ions in intermolecular reactions. This ability is pronounced when it interacts with strong Lewis acids that have a high affinity for fluoride. In such reactions, a fluoride ion is transferred from the phosphorus center to the Lewis acid, generating a tetracoordinate phosphonium cation, [(CH₃)₃PF]⁺. This cation, paired with the resulting complex anion (e.g., [SbF₆]⁻), can be considered a source of "naked" or weakly coordinated fluoride ions. The reactivity of this "naked" fluoride is significantly higher than that of fluoride in more ionically bonded salts, making it a potent nucleophile in various chemical transformations.

Applications in Synthetic Chemistry and Materials Science Non Clinical

Role as a Reagent in Organic Synthesis

Stereoselective Reactions Promoted by Trimethyldifluorophosphorane

There is currently no available scientific literature detailing the use of this compound as a promoter or reagent in stereoselective reactions. While the principles of stereoselective synthesis are well-established, with various reagents and catalysts developed to control the three-dimensional arrangement of atoms in a molecule, the specific contribution of this compound in this context has not been documented in available research.

Novel Functional Group Transformations

Detailed research findings on the application of this compound to achieve novel functional group transformations are not present in the current body of scientific literature. Organic synthesis often relies on the development of new reagents to facilitate the conversion of one functional group to another, but the specific utility of this compound for such purposes has not been reported.

Catalytic Applications and Mechanistic Insights

This compound as a Catalyst or Co-catalyst

There is no scientific evidence to suggest that this compound has been employed as a catalyst or co-catalyst in chemical reactions. The development of new catalytic systems is a significant area of chemical research, but studies detailing the catalytic activity of this compound are not available.

Understanding Catalytic Cycles and Active Species

Consistent with the lack of information on its catalytic applications, there are no published studies on the catalytic cycles or active species involving this compound. Mechanistic studies that elucidate the step-by-step process of a catalytic reaction are crucial for understanding and optimizing catalysts, but such investigations have not been reported for this compound.

Precursor for Advanced Materials and Ligands

Scientific literature does not currently contain reports on the use of this compound as a precursor for the synthesis of advanced materials or ligands. While phosphorus compounds are integral to the development of various materials and ligands for catalysis and materials science, the specific role of this compound in these synthetic pathways has not been documented.

Synthesis of Fluorinated Organophosphorus Compounds

The utility of this compound as a reagent or precursor for the synthesis of other fluorinated organophosphorus compounds is not well-established in scientific literature. Typically, the synthesis of such compounds involves various fluorinating agents to introduce fluorine into a phosphorus-containing molecule. While this compound itself is a fluorinated organophosphorus compound, its direct application to transfer fluorine or serve as a foundational structure for more complex fluorinated phosphorus compounds is not a commonly reported synthetic strategy.

Research in the synthesis of fluorinated organophosphorus compounds often focuses on reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride for deoxyfluorination, or on building block approaches using fluorinated phosphines or phosphonates. The reactivity of the P-F bonds in this compound could theoretically allow for substitution reactions to generate new functionalized phosphoranes, but specific examples and detailed studies outlining its use for creating a broader library of fluorinated organophosphorus compounds are scarce.

Development of New Ligand Architectures for Coordination Chemistry

The development of new ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties for applications in catalysis and materials science. Organophosphorus compounds, particularly phosphines, are a prominent class of ligands.

However, the use of this compound as a direct precursor for new ligand architectures is not a prominent theme in the literature. The development of phosphorus-based ligands typically involves the functionalization of phosphines (P(III) compounds). This compound, being a pentavalent phosphorane (P(V)), would require reduction or significant chemical transformation to be converted into a typical phosphine (B1218219) ligand suitable for coordination to transition metals. While reactions of phosphoranes with nucleophiles can lead to substituted products, the specific development of these products into effective ligands for coordination chemistry has not been a focus of reported research. The inherent stability and reactivity of the P-F bond in the pentacoordinate structure may present challenges or unexplored opportunities for its incorporation into sophisticated ligand frameworks.

Advanced Analytical Methodologies for Research

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic methods are indispensable for observing chemical transformations as they occur, providing direct insight into reaction kinetics, intermediates, and mechanisms without the need for sample isolation.

Real-time NMR Studies of Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for monitoring reactions that produce or consume trimethyldifluorophosphorane. Real-time or in situ NMR allows researchers to track the concentration of reactants, intermediates, and products directly in the reaction vessel, offering a quantitative view of the reaction's progress. lookchem.com

Multinuclear NMR is particularly powerful for this compound, with ¹H, ¹⁹F, and ³¹P nuclei all serving as valuable probes. In studies of C-F bond activation and functionalization, ¹⁹F NMR spectroscopy is frequently used to monitor the formation of this compound as a byproduct. nih.govresearchgate.net Its appearance in the spectrum serves as a definitive indicator of specific reaction pathways. For instance, the formation of this compound has been ascertained and quantified in reaction mixtures, with NMR yields calculated to understand reaction efficiency. researchgate.netnih.gov

The characteristic NMR signatures of this compound are well-documented, enabling its unambiguous identification. nih.govchemicalbook.com The ¹⁹F NMR spectrum shows a signal at approximately δ = 5.7 ppm, which appears as a pseudo doublet of sextets due to coupling with phosphorus and hydrogen. nih.gov The ¹H NMR spectrum displays a doublet of triplets, a complex pattern resulting from coupling to both phosphorus and fluorine nuclei. mdpi.com

Table 1: NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constants (Hz)Reference
¹⁹F5.7pseudo doublet of sextets¹JFP = 544, ³JFH = 12.2 nih.gov
¹H1.42doublet of triplets²JHP = 17.3 mdpi.com

In Situ IR/Raman for Mechanistic Investigation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical information on molecular structure and bonding, which is essential for mechanistic investigations. The molecular structure of this compound has been thoroughly investigated by analyzing its vapor-state IR spectra (from 200–4000 cm⁻¹) and liquid-state Raman spectra (from 50–3100 cm⁻¹). nih.govchemicalbook.com

These studies have provided strong evidence that the molecule adopts a trigonal bipyramidal geometry with the three methyl groups occupying the equatorial positions and the two fluorine atoms in the axial positions, consistent with a molecule of D₃h symmetry. chemicalbook.com This structural insight is fundamental to understanding its reactivity.

For mechanistic investigations, in situ IR spectroscopy can be particularly useful. P-F bonds in fluorophosphoranes give rise to strong absorptions in the 700–1000 cm⁻¹ region of the IR spectrum. nih.gov Monitoring this region during a reaction can reveal the formation or consumption of species containing P-F bonds, thereby shedding light on the reaction mechanism.

Table 2: Vibrational Spectroscopy Applications for this compound
TechniquePhaseSpectral RangeKey FindingsReference
Infrared (IR)Vapor200–4000 cm⁻¹Structural determination; P-F stretches (700-1000 cm⁻¹) for mechanistic tracking. nih.govnih.govchemicalbook.com
RamanLiquid50–3100 cm⁻¹Confirmation of trigonal bipyramidal structure and D₃h symmetry. nih.govchemicalbook.com

Chromatographic Separations and Advanced Detection for Reaction Mixtures

Chromatographic techniques are essential for separating the individual components of complex reaction mixtures, while advanced detectors provide the means for their identification and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It has been successfully used to confirm the presence of this compound in crude reaction mixtures, providing definitive evidence of its formation alongside other products. nih.govresearchgate.net The mass spectrometer detector provides the molecular weight (found to be 114) and a characteristic fragmentation pattern, which serves as a chemical fingerprint for the compound. chemicalbook.com

An interesting application of GC-MS has been the identification of this compound in the aqueous phase resulting from the hydrothermal conversion of biomass, demonstrating the technique's utility in complex environmental or industrial matrices. While GC-MS is effective for identification, literature suggests that liquid chromatography (LC) techniques could be more suitable for the precise quantification of components in such aqueous mixtures.

Hyphenated Techniques for Comprehensive Characterization

The term "hyphenated techniques" refers to the coupling of a separation method with a spectroscopic detection method. GC-MS is the primary example of a hyphenated technique applied to the study of this compound. nih.govmdpi.com This combination is powerful because it leverages the high separation efficiency of gas chromatography with the high specificity and sensitivity of mass spectrometry. This allows for the positive identification of this compound even when it is a minor component in a complex mixture resulting from an organic or organometallic reaction. nih.govresearchgate.net

Electrochemical Studies for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties (oxidation and reduction potentials) of chemical compounds. nih.gov These properties are crucial for understanding a molecule's electronic structure and its potential role in electron transfer reactions. However, based on a review of available scientific literature, detailed electrochemical studies focusing specifically on the redox behavior of this compound have not been extensively reported. While the electrochemistry of other phosphorus compounds, such as iminophosphoranes, has been explored, specific data on the redox potentials of this compound remains an area for future investigation. researchgate.net

Q & A

Q. What are the established synthetic routes for Trimethyldifluorophosphorane, and what key reaction conditions optimize yield?

this compound is synthesized via alkylation of fluorophosphoranes using methylating agents. A common method involves reacting methyl-substituted piperidylfluorophosphoranes under controlled conditions, with trimethylfluorosilane as a byproduct. Quantitative yields are achieved by ensuring stoichiometric cleavage of one P–F bond per molecule. Reaction temperature, solvent choice, and inert atmosphere are critical to minimize side reactions and decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • NMR Spectroscopy : 19F^{19}\text{F} and 31P^{31}\text{P} NMR are essential. This compound exhibits distinct chemical shifts due to equatorial methyl groups (e.g., 31P^{31}\text{P} signals near δ -20 ppm). Low-temperature NMR can reveal dynamic behaviors like hindered fluorine exchange (energy barrier: 6–12 kcal/mol) .
  • Mass Spectrometry : Major fragments arise from single alkyl-group loss (e.g., -CH3_3), contrasting with other fluorophosphoranes that undergo rearrangement-driven fragmentation. Prioritize m/z ratios corresponding to [M–CH3]_3]^+$ ions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Conduct a pre-experiment hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011).
  • Use fume hoods, chemical-resistant gloves, and eye protection.
  • Dispose of waste via approved protocols for organophosphorus compounds (local regulations + Chapter 8 of Prudent Practices) .

Advanced Research Questions

Q. How do fragmentation patterns of this compound in mass spectrometry differ from related fluorophosphoranes, and what mechanistic insights do these differences provide?

Unlike trifluorophosphoranes or aminophosphoranes, this compound fragments via single alkyl-group loss (e.g., -CH3_3) rather than complex rearrangements. This suggests steric stabilization of the methyl groups in the five-coordinate phosphorus center, reducing ligand mobility and favoring direct bond cleavage. Compare with tri-n-butyldifluorophosphorane, which exhibits similar behavior .

Q. What dynamic molecular behaviors (e.g., pseudorotation) are observed in this compound via low-temperature NMR, and how do these influence reactivity?

this compound does not exhibit pseudorotation due to steric constraints from equatorial methyl groups. This rigidity contrasts with dimethyltetrafluorophosphate, where axial-equatorial fluorine exchange occurs. The lack of pseudorotation may limit ligand substitution pathways, favoring nucleophilic attack at the phosphorus center .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Step 1 : Verify computational models (e.g., DFT methods) by including solvent effects and dynamic averaging for NMR shifts.
  • Step 2 : Reconcile discrepancies in 19F^{19}\text{F} NMR by testing for temperature-dependent line broadening, which indicates undetected dynamic processes.
  • Step 3 : Cross-validate with isotopic labeling or X-ray crystallography to confirm static vs. dynamic structural models .

Q. What methodologies are recommended for modeling the electronic structure and ligand exchange kinetics of this compound?

  • Electronic Structure : Use hybrid DFT (e.g., B3LYP) with a triple-ζ basis set to analyze hyperconjugation between P–F and methyl groups.
  • Kinetics : Apply Eyring equation to variable-temperature NMR data to calculate activation energy for fluorine exchange.
  • Ligand Dynamics : Molecular dynamics simulations can probe steric effects of methyl groups on ligand mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.